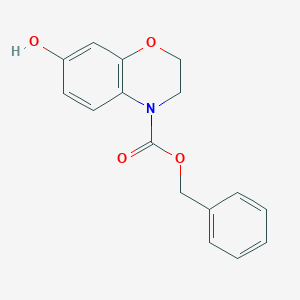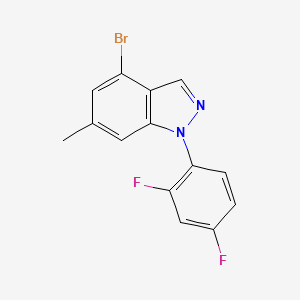![molecular formula C12H14BrN5O B8477239 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8477239.png)
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, pyrazole, and pyridine moieties, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and pyrazole intermediates, followed by their coupling with a brominated pyridine derivative. Common reagents used in these reactions include brominating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product in high yield and purity.
化学反応の分析
Types of Reactions
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole
- 5-(Azetidin-3-yl)-1H-pyrazole
- 5-Bromo-1-methylpyridin-2(1H)-one
Uniqueness
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of azetidine, pyrazole, and pyridine moieties, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C12H14BrN5O |
|---|---|
分子量 |
324.18 g/mol |
IUPAC名 |
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H14BrN5O/c1-18-6-8(13)2-10(12(18)19)15-11-3-9(16-17-11)7-4-14-5-7/h2-3,6-7,14H,4-5H2,1H3,(H2,15,16,17) |
InChIキー |
HCUAIMQBGXJHEK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C(C1=O)NC2=NNC(=C2)C3CNC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-5[(3-ethyl-2-benzothiazolinylidene)-1-hydroxyethylidene]rhodanine](/img/structure/B8477177.png)
![3-(3-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8477181.png)





![2-[4-(1-Naphthyl)-1-piperazinyl]ethanamine](/img/structure/B8477254.png)



